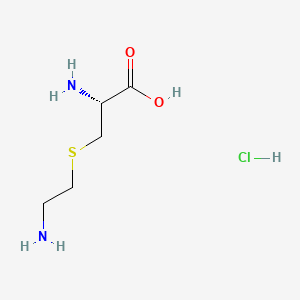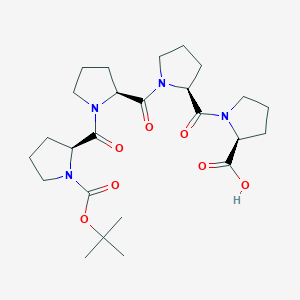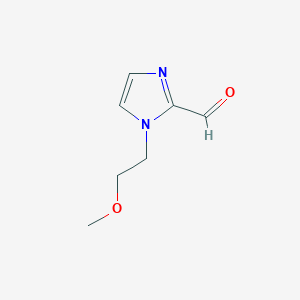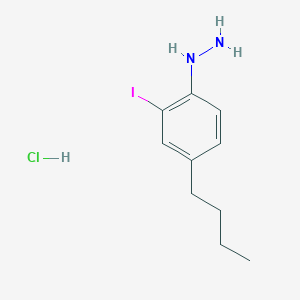
(2-イソブトキシフェニル)アミン塩酸塩
説明
(2-Isobutoxyphenyl)amine hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is also known as 2-isobutoxyaniline hydrochloride. This compound is characterized by the presence of an isobutoxy group attached to the phenyl ring, which is further bonded to an amine group. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
科学的研究の応用
(2-Isobutoxyphenyl)amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Mode of Action
Amines are known to react with various functional groups, potentially leading to a variety of interactions with biological targets .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Result of Action
The formation of oximes and hydrazones has been observed in reactions involving amines .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of amines .
生化学分析
Biochemical Properties
(2-Isobutoxyphenyl)amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of (2-Isobutoxyphenyl)amine hydrochloride to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of (2-Isobutoxyphenyl)amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, (2-Isobutoxyphenyl)amine hydrochloride has been shown to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, (2-Isobutoxyphenyl)amine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in cellular processes and gene expression, ultimately affecting cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Isobutoxyphenyl)amine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-Isobutoxyphenyl)amine hydrochloride remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (2-Isobutoxyphenyl)amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of (2-Isobutoxyphenyl)amine hydrochloride can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
(2-Isobutoxyphenyl)amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in these pathways underscores its potential impact on overall metabolic activity.
Transport and Distribution
The transport and distribution of (2-Isobutoxyphenyl)amine hydrochloride within cells and tissues are essential for understanding its effects. The compound is transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions can influence the localization and accumulation of (2-Isobutoxyphenyl)amine hydrochloride, affecting its activity and function.
Subcellular Localization
The subcellular localization of (2-Isobutoxyphenyl)amine hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications play a role in directing (2-Isobutoxyphenyl)amine hydrochloride to these locations
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isobutoxyphenyl)amine hydrochloride typically involves the following steps:
Nitration of Phenol: The starting material, phenol, undergoes nitration to form 2-nitrophenol.
Reduction: The nitro group in 2-nitrophenol is reduced to form 2-aminophenol.
Alkylation: 2-aminophenol is then alkylated with isobutyl bromide to form 2-isobutoxyaniline.
Formation of Hydrochloride Salt: Finally, 2-isobutoxyaniline is treated with hydrochloric acid to form (2-Isobutoxyphenyl)amine hydrochloride.
Industrial Production Methods
In industrial settings, the production of (2-Isobutoxyphenyl)amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large quantities of phenol are nitrated and reduced using industrial reactors.
Continuous Alkylation: The alkylation step is carried out in continuous flow reactors to ensure high yield and purity.
Crystallization and Purification: The final product is crystallized and purified to obtain high-purity (2-Isobutoxyphenyl)amine hydrochloride.
化学反応の分析
Types of Reactions
(2-Isobutoxyphenyl)amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
類似化合物との比較
Similar Compounds
2-Isobutoxyaniline: The free base form of (2-Isobutoxyphenyl)amine hydrochloride.
2-Methoxyaniline: Similar structure but with a methoxy group instead of an isobutoxy group.
2-Ethoxyaniline: Similar structure but with an ethoxy group instead of an isobutoxy group.
Uniqueness
(2-Isobutoxyphenyl)amine hydrochloride is unique due to its specific isobutoxy substitution, which imparts distinct chemical and physical properties. This substitution affects its solubility, reactivity, and potential biological activities, making it a valuable compound for various applications .
特性
IUPAC Name |
2-(2-methylpropoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(2)7-12-10-6-4-3-5-9(10)11;/h3-6,8H,7,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRSTMGBTSKQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586406 | |
| Record name | 2-(2-Methylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124769-90-0 | |
| Record name | 2-(2-Methylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284344.png)






